molecular formula C23H22BrNO2 B4107190 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide

Cat. No.: B4107190
M. Wt: 424.3 g/mol
InChI Key: LJURIXKRVNIXCD-UHFFFAOYSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide is an organic compound that features a brominated phenol group, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the bromination of 2-hydroxyacetophenone to introduce the bromine atom at the 5-position. This is followed by a series of reactions to form the propanamide structure, including the formation of an intermediate chalcone and subsequent amide formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenol group can participate in hydrogen bonding and hydrophobic interactions, while the amide moiety can form additional hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2-hydroxyphenyl)-1-phenyl-2-propen-1-one: Shares the brominated phenol group but differs in the presence of a propenone moiety instead of the propanamide.

    2-bromo-1-phenylethan-1-one: Contains a brominated phenyl group and a ketone, but lacks the hydroxyl and amide functionalities.

Uniqueness

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a brominated phenol and an amide moiety allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrNO2/c1-16(17-8-4-2-5-9-17)25-23(27)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)26/h2-14,16,20,26H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJURIXKRVNIXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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